molecular formula C23H32BF4O3P2Rh- B13033630 2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(i) tetrafluoroborate

2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(i) tetrafluoroborate

Cat. No.: B13033630
M. Wt: 608.2 g/mol
InChI Key: BSFVQIMYDHTSGR-SAYZQONQSA-N
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Description

2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(i) tetrafluoroborate: is a complex organometallic compound. It is known for its application in asymmetric hydrogenation reactions, which are crucial in the synthesis of various chiral molecules. The compound is often used as a catalyst due to its high efficiency and selectivity in these reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(i) tetrafluoroborate typically involves the coordination of rhodium with the ligand 2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride and 2,5-norbornadiene. The reaction is carried out under controlled conditions to ensure the formation of the desired complex .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: The compound primarily undergoes catalytic reactions, particularly asymmetric hydrogenation. It can also participate in substitution reactions where the norbornadiene ligand is replaced by other ligands .

Common Reagents and Conditions:

Major Products: The major products of these reactions are chiral molecules, which are essential in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

Chemistry: The compound is extensively used in asymmetric hydrogenation reactions to produce chiral molecules. These reactions are vital in the synthesis of enantiomerically pure compounds, which are important in various chemical industries .

Biology and Medicine: In the field of medicine, the compound’s ability to produce chiral molecules makes it valuable in the synthesis of drugs. Chiral drugs often have improved efficacy and reduced side effects compared to their racemic counterparts .

Industry: The compound is used in the production of fine chemicals and pharmaceuticals. Its high efficiency and selectivity make it a preferred catalyst in industrial processes .

Mechanism of Action

The mechanism of action of 2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(i) tetrafluoroborate involves the coordination of the rhodium center with the substrate. This coordination activates the substrate for hydrogenation or other catalytic reactions. The chiral ligands provide the necessary asymmetry, leading to the formation of chiral products .

Comparison with Similar Compounds

  • 2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(1,5-cyclooctadiene)rhodium(i) tetrafluoroborate
  • 2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(1,5-cyclooctadiene)rhodium(i) trifluoromethanesulfonate

Comparison: Compared to similar compounds, 2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(i) tetrafluoroborate is unique due to its high selectivity and efficiency in asymmetric hydrogenation reactions. The presence of the norbornadiene ligand enhances its catalytic properties, making it more effective in producing chiral molecules .

Properties

Molecular Formula

C23H32BF4O3P2Rh-

Molecular Weight

608.2 g/mol

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;3,4-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]furan-2,5-dione;rhodium;tetrafluoroborate

InChI

InChI=1S/C16H24O3P2.C7H8.BF4.Rh/c1-9-5-6-10(2)20(9)13-14(16(18)19-15(13)17)21-11(3)7-8-12(21)4;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h9-12H,5-8H2,1-4H3;1-4,6-7H,5H2;;/q;;-1;/t9-,10-,11-,12-;;;/m1.../s1

InChI Key

BSFVQIMYDHTSGR-SAYZQONQSA-N

Isomeric SMILES

[B-](F)(F)(F)F.C[C@@H]1CC[C@H](P1C2=C(C(=O)OC2=O)P3[C@@H](CC[C@H]3C)C)C.C1C2C=CC1C=C2.[Rh]

Canonical SMILES

[B-](F)(F)(F)F.CC1CCC(P1C2=C(C(=O)OC2=O)P3C(CCC3C)C)C.C1C2C=CC1C=C2.[Rh]

Origin of Product

United States

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